1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the 1H-1,2,4-triazole ring.
- Construction of the pyrimidine ring.
- Coupling of the pyridine and thiazole rings.
- Final assembly of the piperidine-3-carboxamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly as inhibitors of enzymes or receptors.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide can be compared to other heterocyclic compounds with similar structures, such as:
- This compound analogs with different substituents.
- Compounds with similar heterocyclic rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which could confer unique biological activities or chemical properties.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9OS/c30-19(27-20-26-16(10-31-20)15-5-1-2-6-22-15)14-4-3-7-28(9-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-2,5-6,8,10-14H,3-4,7,9H2,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBXDGEOYJMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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